
N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves the reaction between 2-methoxyacetyl chloride and 1-(3-aminophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole. This reaction occurs under mild conditions in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the compound in good to excellent yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve batch or continuous flow processes to ensure efficient and scalable synthesis. Optimized reaction conditions, such as controlled temperature, pressure, and stoichiometry, are essential to maximize the yield and purity of the final product. Techniques like crystallization, filtration, and chromatography may be employed for purification.
化学反応の分析
Types of Reactions: N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation and coupling reactions, expanding its utility in synthetic chemistry.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the methoxyacetyl group to form corresponding carboxylic acid derivatives.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to yield alcohol derivatives.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the aromatic ring, offering additional functionalization opportunities.
Major Products: The major products formed from these reactions vary based on the reagents and conditions used. For example:
Oxidation reactions yield carboxylic acids.
Reduction reactions yield alcohols or amines.
Substitution reactions yield halogenated derivatives.
科学的研究の応用
The compound N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds extensive use in various scientific research areas:
Chemistry: Its unique structure allows for the study of its reactivity and mechanism in organic synthesis, aiding in the development of new synthetic methodologies.
Biology: The compound's potential biological activity is explored for its interaction with various enzymes and receptors, contributing to a better understanding of biochemical pathways.
Medicine: It holds promise as a lead compound for developing new pharmaceuticals due to its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound can be used as a precursor for the synthesis of more complex molecules, serving as an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes, receptors, or ion channels. Its methoxyacetyl and methanesulfonamide groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biochemical responses, such as inhibition or activation of specific pathways, ultimately exerting its biological effects.
類似化合物との比較
N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared with similar compounds to highlight its uniqueness. Similar compounds may include:
N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-(2-chloroacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-(2-methoxyacetyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
These compounds share structural similarities but differ in functional groups or substitution patterns, leading to variations in their chemical reactivity, biological activity, and potential applications. The presence of the methoxyacetyl group in this compound, for instance, imparts distinct properties that set it apart from its analogs.
特性
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-7-9-15(10-8-14)19-12-18(21-23(19)20(24)13-27-2)16-5-4-6-17(11-16)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOVIDTNVBVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
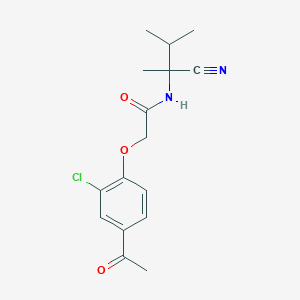
![3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-[(2-FLUOROPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2432827.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432829.png)
![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)
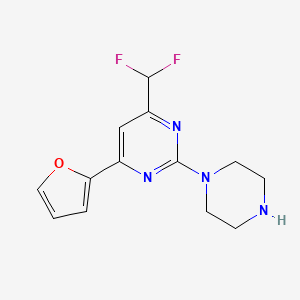
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2432834.png)
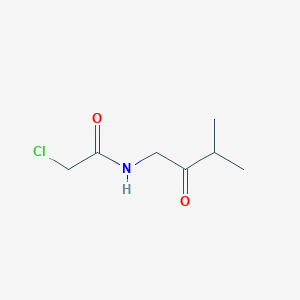
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432839.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2432840.png)
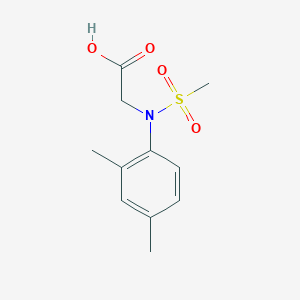
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2432844.png)
![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2432845.png)
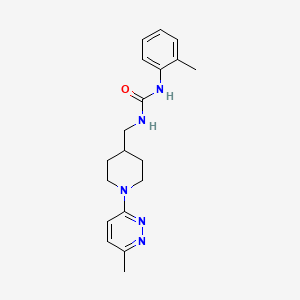
![N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2432849.png)
